The synthesis of 3-(6-Methoxypyridin-3-yl)propan-1-amine can be achieved through several methods:
These synthetic routes are often optimized for yield and environmental considerations in industrial settings, employing catalysts and solvents that enhance efficiency while minimizing waste.
The molecular structure of 3-(6-Methoxypyridin-3-yl)propan-1-amine features a pyridine ring with a methoxy group at the 6-position and a propan-1-amine side chain.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 166.22 g/mol |
IUPAC Name | 3-(6-Methoxypyridin-3-yl)propan-1-amine |
InChI | InChI=1S/C9H13N/c1-2-4-8(10)7-5-3/h4,7H,2,5H2,1H3 |
InChI Key | VRMZLHQDQPGKQV-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1=CN=C(C=C1)OC)N |
This structure allows for diverse chemical interactions, making it a subject of interest in both synthetic chemistry and biological research.
3-(6-Methoxypyridin-3-yl)propan-1-amine can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic applications.
The mechanism of action for 3-(6-Methoxypyridin-3-y)propan-1-amine involves its interaction with specific biological targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to desired biological effects. The presence of the methoxy group enhances hydrogen bonding capabilities, while the amine moiety can form ionic bonds with negatively charged sites on target molecules. This interaction profile suggests potential neuroprotective properties and implications in various therapeutic applications.
The physical properties of 3-(6-Methoxypyridin-3-y)propan-1-amine include:
Property | Value |
---|---|
Appearance | Colorless liquid |
Solubility | Soluble in water and organic solvents |
Boiling Point | Not specified |
Melting Point | Not specified |
Chemical properties include its stability under standard conditions and reactivity towards nucleophiles and electrophiles due to the presence of both the amine and methoxy functional groups.
The applications of 3-(6-Methoxypyridin-3-y)propan-1-amines are diverse across various fields:
Research continues into its mechanisms of action and interactions with biological targets, which may lead to novel therapeutic agents or research tools in pharmacology and biochemistry.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3